molecular formula C11H12ClF3N2 B13615909 1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine CAS No. 1211533-30-0

1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine

Cat. No.: B13615909
CAS No.: 1211533-30-0
M. Wt: 264.67 g/mol
InChI Key: QDYIRDMLQFMTOF-UHFFFAOYSA-N
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Description

1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine is a chemical compound that belongs to the class of phenylpiperazines. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-6-(trifluoromethyl)phenyl group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 2-chloro-6-(trifluoromethyl)aniline with piperazine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenylpiperazines.

Scientific Research Applications

1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine can be compared with other phenylpiperazines such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Properties

CAS No.

1211533-30-0

Molecular Formula

C11H12ClF3N2

Molecular Weight

264.67 g/mol

IUPAC Name

1-[2-chloro-6-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C11H12ClF3N2/c12-9-3-1-2-8(11(13,14)15)10(9)17-6-4-16-5-7-17/h1-3,16H,4-7H2

InChI Key

QDYIRDMLQFMTOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2Cl)C(F)(F)F

Origin of Product

United States

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